Benzene, 1-(1-methylpropyl)-4-(trifluoromethyl)-
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Overview
Description
Benzene, 1-(1-methylpropyl)-4-(trifluoromethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1-methylpropyl group at the first position and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-methylpropyl)-4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-methylpropyl group. Subsequently, the trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using a trifluoromethylating agent like trifluoromethyl iodide under photochemical or thermal conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-(1-methylpropyl)-4-(trifluoromethyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Benzene, 1-(1-methylpropyl)-4-methyl-
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Benzene, 1-(1-methylpropyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylpropyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- Benzene, 1-(1-methylpropyl)-4-methyl-
- Benzene, 1-(1-methylpropyl)-4-chloro-
- Benzene, 1-(1-methylpropyl)-4-fluoro-
Comparison: Benzene, 1-(1-methylpropyl)-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methyl, chloro, fluoro), the trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61628-76-0 |
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Molecular Formula |
C11H13F3 |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-butan-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h4-8H,3H2,1-2H3 |
InChI Key |
DFRCPNBFPJBKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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